[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate
Overview
Description
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate is an organic compound that features an oxirane (epoxide) ring and an ester functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate typically involves the reaction of an epoxide with an acrylate ester. One common method is the reaction of glycidol with methacrylic acid under acidic or basic conditions to form the desired ester. The reaction conditions often involve the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols attack the less hindered carbon atom of the epoxide ring.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Diols or hydroxy acids.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
Scientific Research Applications
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty coatings and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to potential applications in drug delivery and pharmaceutical synthesis. The molecular targets and pathways involved often depend on the specific application and the nature of the reactive intermediates formed.
Comparison with Similar Compounds
Similar Compounds
Glycidyl methacrylate: Similar in structure but with a different ester group.
Epoxy acrylate: Contains both an epoxide and an acrylate group but with different substituents.
Uniqueness
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate is unique due to its specific combination of an oxirane ring and a methacrylate ester, which allows it to participate in a wide range of chemical reactions and applications. Its stereochemistry (2R) also adds to its uniqueness, as it can influence the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZRXNHHFUQHIL-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OC[C@H]1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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